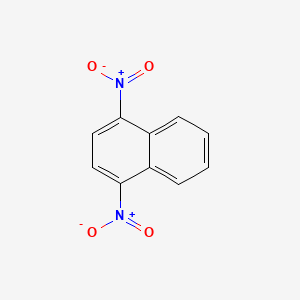

1,4-Dinitronaphthalene

説明

Molecular Architecture and Crystallographic Analysis

1,4-Dinitronaphthalene (C₁₀H₆N₂O₄) is a naphthalene derivative with nitro groups substituted at the 1- and 4-positions of the aromatic system. The molecular structure comprises two nitro functional groups oriented in a para configuration relative to the naphthalene backbone (Figure 1). While detailed crystallographic data for this compound are limited in the literature, its structural features can be inferred from related dinitronaphthalene isomers and quantum chemical calculations.

The naphthalene core exhibits a planar geometry, with bond lengths and angles consistent with aromatic systems. For example, in 1,3-dinitronaphthalene, the C–C bond lengths in the naphthalene ring range from 1.359 Å (shorter bonds) to 1.391 Å (longer bonds), reflecting typical alternation due to electron delocalization. Similar bond length patterns are expected in this compound, though steric and electronic effects from the para-substituted nitro groups may introduce subtle distortions.

X-ray crystallography studies of 1,3-dinitronaphthalene reveal a triclinic crystal system (space group P-1) with unit cell parameters a = 7.555 Å, b = 7.763 Å, c = 9.073 Å, and angles α = 110.74°, β = 99.57°, γ = 100.31°. By contrast, this compound’s crystal packing remains less characterized, though its higher melting point (129°C) compared to 1,5-dinitronaphthalene (214–219°C) suggests differences in intermolecular interactions.

| Property | This compound | 1,3-Dinitronaphthalene | 1,5-Dinitronaphthalene |

|---|---|---|---|

| Molecular Weight (g/mol) | 218.17 | 218.17 | 218.17 |

| Melting Point (°C) | 129 | 214–219 | 214–219 |

| Density (g/cm³) | 1.481 | 1.528 | 1.380 |

| Crystal System | Not reported | Triclinic (P-1) | Monoclinic |

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies provide critical insights into the electronic structure of this compound. At the B3LYP/6-31G(d,p) level, the nitro groups induce significant electron-withdrawing effects, reducing electron density on the naphthalene ring and stabilizing the lowest unoccupied molecular orbital (LUMO). The LUMO energy for this compound is calculated to be approximately -2.8 eV, indicating high electrophilicity, which correlates with its reactivity in nucleophilic aromatic substitution reactions.

Local DFT descriptors, such as Fukui functions and local softness, highlight the electrophilic character of the nitro-substituted carbon atoms. For example, the 1- and 4-positions exhibit higher electrophilicity indices compared to other isomers, facilitating interactions with nucleophiles or catalytic surfaces. These electronic properties also influence adsorption behavior on TiO₂ surfaces, where this compound demonstrates stronger binding energies (-45 kJ/mol) than 1,8-dinitronaphthalene (-38 kJ/mol) due to enhanced charge transfer.

Comparative Isomeric Analysis with Dinitronaphthalene Derivatives

The regiochemistry of nitro groups profoundly impacts the physical and chemical properties of dinitronaphthalenes:

Electronic Effects :

- This compound: The para nitro groups create a symmetrical electron-deficient system, enabling delocalization of negative charge across the ring. This symmetry results in distinct UV-Vis absorption bands at 320 nm and 440 nm, attributed to π→π* and n→π* transitions.

- 1,5-Dinitronaphthalene: The meta substitution pattern disrupts conjugation, leading to reduced planarity and a bathochromic shift in absorption spectra compared to the 1,4-isomer.

- 1,8-Dinitronaphthalene: Steric hindrance between adjacent nitro groups forces the naphthalene ring to adopt a non-planar conformation, increasing strain energy by ~15 kJ/mol relative to this compound.

Reactivity in Photocatalytic Oxidation :

Spectroscopic Signatures :

- Electron Spin Resonance (ESR) spectra of this compound radical anions reveal hyperfine coupling constants (a~N~ = 0.97 G, a~H~ = 1.69 G), distinct from the 1,5-isomer (a~N~ = 2.30 G, a~H~ = 2.82 G).

- Infrared (IR) spectra show symmetric and asymmetric NO₂ stretching vibrations at 1530 cm⁻¹ and 1350 cm⁻¹, respectively, with minor shifts depending on substitution pattern.

特性

CAS番号 |

6921-26-2 |

|---|---|

分子式 |

C10H6N2O4 |

分子量 |

218.17 g/mol |

IUPAC名 |

1,4-dinitronaphthalene |

InChI |

InChI=1S/C10H6N2O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H |

InChIキー |

GQBQDMFMXMUHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

正規SMILES |

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

他のCAS番号 |

6921-26-2 |

製品の起源 |

United States |

科学的研究の応用

Chemical Synthesis

Intermediate for Organic Compounds

1,4-Dinitronaphthalene serves as a crucial intermediate in the production of nitrogen-containing aromatic compounds. Its derivatives are synthesized through nitration processes that yield valuable products for pharmaceuticals and agrochemicals. For instance, the selective preparation of 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide as a nitrating agent has been demonstrated to achieve high selectivity (up to 87.6%) using eco-friendly catalysts like HY zeolite . This method not only enhances yield but also minimizes environmental impact.

Synthesis of Tetramines

Research indicates that 1,4-DNN can be utilized to synthesize various tetramines through regioselective nitration. These tetramines are valuable precursors for synthesizing nitrogen-containing arenes and other targets of interest . The regioselectivity observed in these reactions provides insights into the mechanisms of nitration and expands the utility of 1,4-DNN in synthetic pathways.

Dye Production

Dyes Derived from this compound

1,4-DNN is involved in the synthesis of dyes, particularly those derived from naphthoquinone. Studies have shown that dinitronaphthalene derivatives can be transformed into various colored compounds through chemical reactions involving reduction and coupling processes . The ability to produce vibrant dyes makes 1,4-DNN an important compound in the textile and printing industries.

Explosive Applications

Explosive Properties

The compound has also been studied for its explosive properties. As part of the nitroaromatic family, 1,4-DNN exhibits characteristics that can be harnessed in explosive formulations. Its stability and energy content make it a candidate for further research into safer handling and potential applications in military or industrial explosives .

Summary Table of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for nitrogen-containing organic compounds | High selectivity achieved using eco-friendly catalysts |

| Dye Production | Synthesis of dyes from dinitronaphthalene derivatives | Valuable for textile and printing industries |

| Explosive Applications | Potential use in explosive formulations | Exhibits explosive characteristics; requires further study |

Case Studies

- Selective Nitration Process : A study demonstrated a highly selective method for producing 1,4-DNN from 1-nitronaphthalene using nitrogen dioxide over HY zeolite. The process was characterized by several analytical techniques confirming its efficiency and eco-friendliness .

- Tetramine Synthesis : Research on synthesizing salts of tetramines from dinitronaphthalene highlights the compound's versatility in creating complex organic structures while clarifying previous controversies regarding regioselectivity during nitration reactions .

化学反応の分析

Key Reaction Parameters:

| Parameter | Value/Detail |

|---|---|

| Catalyst | HY zeolite |

| Nitrating Agent | NO₂ |

| Temperature | 25–60°C |

| Selectivity (1,4-DNN) | ~25–30% of total dinitronaphthalenes |

Competing isomers (1,5- and 1,8-Dinitronaphthalene) form due to steric and electronic factors in the naphthalene ring .

Reaction with Amines

1,4-Dinitronaphthalene undergoes nucleophilic substitution with secondary amines (e.g., piperidine) in dimethyl sulfoxide (DMSO). The reaction follows a third-order kinetic pathway , with two piperidine molecules acting as catalysts :

Experimental Observations:

-

Regioselectivity : Piperidine substitutes at the ipso carbon (C1) of the naphthalene ring .

-

Electron-Withdrawing Effects : Nitro groups at C1 and C4 activate the ring for substitution but reduce reactivity compared to 2,4-Dinitronaphthalene derivatives .

σ-Complex Formation

Reactions with amines proceed via zwitterionic σ-adduct intermediates, as confirmed by NMR and computational studies :

-

Stage I : Rapid formation of a σ-adduct.

-

Stage II : Slow expulsion of the leaving group (e.g., aryloxy) via a transition state stabilized by piperidine .

Base-Catalyzed Pathways

The substitution mechanism involves specific base–general acid (SB-GA) catalysis , where:

-

The first piperidine deprotonates the σ-adduct.

Activation Parameters (Piperidine System) :

| Parameter | Value |

|---|---|

| ΔH‡ (Stage II) | 45.2 kJ/mol |

| ΔS‡ (Stage II) | -120 J/(mol·K) |

Decomposition and Reactivity Hazards

This compound exhibits thermal instability and incompatibility with strong oxidizers:

Comparative Reactivity of Dinitronaphthalene Isomers

| Property | 1,4-DNN | 1,5-DNN | 1,8-DNN |

|---|---|---|---|

| Melting Point (°C) | - | 214 | - |

| Nitration Selectivity | 25–30% | 40–45% | <10% |

| Substitution Reactivity | Moderate | Low | Low |

Computational Insights

Density functional theory (DFT) calculations (B3LYP/6-311G(d,p)) reveal:

類似化合物との比較

Table 1: Physical Properties of Dinitronaphthalene Isomers

| Compound | CAS No. | Melting Point (°C) | Solubility | Key Structural Feature |

|---|---|---|---|---|

| 1,4-Dinitronaphthalene | 6921-26-2 | 134 | Soluble in ethanol, DMF | Para-substituted nitro groups |

| 1,5-Dinitronaphthalene | N/A | 216–218 | Poor in polar solvents | Meta-substituted nitro groups |

| 1,8-Dinitronaphthalene | N/A | 170–172 | Low solubility | Peri-substituted nitro groups |

| 1,3-Dinitronaphthalene | N/A | 144–146 | Moderate in benzene | Ortho-substituted nitro groups |

1,4-DNN exhibits superior solubility in polar solvents compared to 1,5- and 1,8-DNN due to reduced steric hindrance and symmetric para-substitution . The peri-substituted 1,8-DNN shows significant steric strain, lowering its solubility and stability .

Reactivity in Diels-Alder Reactions

Table 2: DA Reaction Yields and Regioselectivity

1,4-DNN demonstrates enhanced dienophilicity due to electron-withdrawing nitro groups, which activate the naphthalene ring for cycloaddition. Its para-substitution allows unambiguous regioselectivity, unlike 1,3-DNN, which produces isomer mixtures . Steric effects in 1,8-DNN reduce yields significantly.

Catalytic Hydrogenation

Table 3: Hydrogenation Efficiency of Nitroarenes

1,4-DNN undergoes efficient hydrogenation to diamines under mild conditions due to its para-substitution, which minimizes steric and electronic interference. In contrast, 1,5- and 1,3-DNN show poor reactivity or decomposition, likely due to unfavorable nitro group positioning .

Photochemical Behavior

Table 4: Triplet State Properties

| Compound | λₐᵦₛ (nm) | Lifetime (µs) | Reactivity (kq with Bu₃SnH, M⁻¹s⁻¹) | Solvent Dependency |

|---|---|---|---|---|

| This compound | 545 | 0.5–2.0 | 3.8 × 10⁸ | Polar solvents enhance CT character |

| Nitrobenzene | 480 | 0.1–0.5 | 4.2 × 10⁸ | Minimal solvent effects |

| 1-Nitronaphthalene | 520 | 1.0–3.0 | 2.5 × 10⁸ | Moderate polarity dependence |

1,4-DNN’s triplet state exhibits mixed n→π* and charge-transfer (CT) characteristics in polar solvents, enabling efficient hydrogen abstraction. Its reactivity parallels nitrobenzene but surpasses mononitrated analogs like 1-nitronaphthalene .

準備方法

Mixed Acid Nitration

The conventional method for dinitronaphthalene synthesis involves nitration of naphthalene or mononitronaphthalene using a mixture of sulfuric acid () and nitric acid (). For example, CN1194972A describes a process where naphthalene is dissolved in dichloromethane or ethylene dichloride and reacted with mixed acid (50–90% , 5–50% ) at 15–80°C. While this method primarily yields 1,5- and 1,8-dinitronaphthalene isomers, minor amounts of 1,4-DNN are formed as byproducts. The isomer distribution depends on nitration temperature, acid concentration, and reaction time.

Key Parameters:

Despite its scalability, this method suffers from low selectivity for 1,4-DNN (<5% in most cases), necessitating costly separation techniques.

Catalytic Nitration with Nitrogen Dioxide

Ni-Catalyzed Nitration Using NO2\text{NO}_2NO2

A breakthrough in selective 1,4-DNN synthesis was reported by You et al. (2015), who employed nitrogen dioxide () as a nitrating agent in the presence of nickel acetate (). Under mild conditions (ambient pressure, 50°C), this method achieved a 33.10% conversion of 1-nitronaphthalene with 19.30% selectivity for 1,4-DNN (Table 1).

Table 1: Performance of Ni-Catalyzed Nitration

| Parameter | Value |

|---|---|

| Catalyst | |

| Nitration agent | |

| Temperature | 50°C |

| Conversion | 33.10% |

| 1,4-DNN selectivity | 19.30% |

| Byproducts | 1,3-DNN (23.56%), 1,5-DNN (34.10%), 1,8-DNN (3.56%) |

This approach minimizes sulfuric acid usage, reducing environmental impact. However, the moderate yield (6.39% actual yield) highlights opportunities for catalyst optimization.

Solvent-Mediated Isomer Control

Role of Polar Solvents

The WO1999012887A1 patent demonstrates that solvent choice significantly influences isomer distribution during nitronaphthalene nitration. Polar solvents like sulfolane or nitromethane enhance 1,5-DNN selectivity, but analogous principles apply to 1,4-DNN synthesis. For instance, sulfolane stabilizes transition states favoring para-substitution, which could be leveraged to improve 1,4-DNN yields under tailored conditions.

Optimal Solvent Conditions:

While this method primarily targets 1,5-DNN, adjusting nitric acid concentration and solvent ratios may shift selectivity toward 1,4-DNN.

Continuous Flow Microreactor Synthesis

Microchannel Reactor Technology

Although CN104478728A focuses on 1,5- and 1,8-DNN synthesis, its microchannel reactor platform offers insights applicable to 1,4-DNN production. The Corning microreactor enables rapid heat transfer and precise temperature control (via external heat exchangers), critical for minimizing side reactions. Key operational parameters include:

Adopting this technology for 1,4-DNN synthesis could improve selectivity through real-time monitoring (e.g., GC-MS, HPLC) and rapid parameter adjustment.

Purification and Isolation Techniques

Recrystallization and Solvent Partitioning

Post-synthesis isolation of 1,4-DNN involves solvent removal (rotary evaporation) followed by recrystallization from hot ethanol or acetone. In mixed-acid methods, dichloromethane partitions the organic layer from sulfuric acid, simplifying recovery. However, the similarity in physical properties among dinitronaphthalene isomers complicates purification, often requiring repeated crystallizations or chromatographic methods.

Comparative Analysis of Methods

Table 2: Method Comparison for 1,4-DNN Synthesis

Q & A

Q. How can this compound be functionalized for energy storage applications?

- Methodology : Electrophilic substitution with amino groups (-NH₂) via Pd-catalyzed coupling. Cyclic voltammetry in acetonitrile (0.1 M TBAPF₆) shows redox activity at -0.8 V vs. Ag/AgCl, suitable for lithium-ion battery cathodes. Ex situ FT-IR confirms stable radical intermediates .

Data Contradiction Analysis

- Isomer Interference in Environmental Studies : While 1,5-dinitronaphthalene is frequently reported as a pollutant, 1,4-isomer detection is complicated by co-elution in GC-MS. Resolution requires high-resolution columns (e.g., HP-5MS, 30 m × 0.25 mm ID) and tandem MS/MS transitions .

- Synthetic Yield Discrepancies : Conflicting reports on Sandmeyer reaction yields (50–75%) arise from variations in H₂SO₄ purity and diazonium salt stability. Controlled addition of NaNO₂ (1.2 eq.) at ≤5°C improves reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。